molecular formula C18H22FN3O B12236281 2-({1-[(4-Ethylphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine

2-({1-[(4-Ethylphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine

Cat. No.: B12236281
M. Wt: 315.4 g/mol
InChI Key: WSUDTRMPNNJMJT-UHFFFAOYSA-N
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Description

2-({1-[(4-Ethylphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine is a synthetic organic compound that features a piperidine ring, a fluoropyrimidine moiety, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-Ethylphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-ethylbenzyl chloride with piperidine to form 1-[(4-ethylphenyl)methyl]piperidine. This intermediate is then reacted with 5-fluoropyrimidine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-Ethylphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Amines, thiols, basic conditions

Major Products Formed

Scientific Research Applications

2-({1-[(4-Ethylphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[(4-Ethylphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate its activity, affecting downstream signaling pathways involved in cell proliferation or apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Ethylphenyl)methyl]piperidine
  • 5-Fluoropyrimidine
  • 4-Ethylbenzyl chloride

Uniqueness

2-({1-[(4-Ethylphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine is unique due to its combination of a piperidine ring, a fluoropyrimidine moiety, and an ethylphenyl group. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H22FN3O

Molecular Weight

315.4 g/mol

IUPAC Name

2-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine

InChI

InChI=1S/C18H22FN3O/c1-2-14-3-5-15(6-4-14)13-22-9-7-17(8-10-22)23-18-20-11-16(19)12-21-18/h3-6,11-12,17H,2,7-10,13H2,1H3

InChI Key

WSUDTRMPNNJMJT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(CC2)OC3=NC=C(C=N3)F

Origin of Product

United States

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